Cas no 73024-80-3 (5-(Hexadecanoylamino)fluorescein)

5-(ヘキサデカノイルアミノ)フルオレセインは、蛍光プローブとして高い親油性と特異的な標的結合能を有する化合物です。ヘキサデカノイル鎖により細胞膜への高い親和性を示し、蛍光標識や細胞イメージング研究に適しています。蛍光量子収率が高く、光安定性に優れるため、長時間観察が必要な実験で有用です。疎水性環境下でも安定な蛍光特性を維持し、リポソームや膜タンパク質の研究に特に適しています。蛍光波長は標準的なフルオレセイン系と互換性があり、既存の蛍光検出システムとの互換性が確保されています。

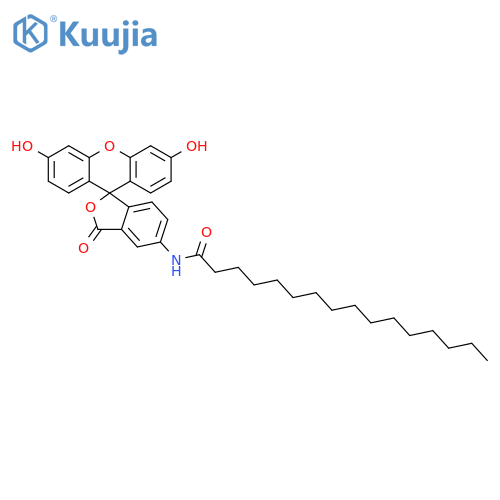

73024-80-3 structure

商品名:5-(Hexadecanoylamino)fluorescein

5-(Hexadecanoylamino)fluorescein 化学的及び物理的性質

名前と識別子

-

- Hexadecanamide,N-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-

- 5-(Hexadecanoylamino)fluorescein

- 5-HEXADECANOYLAMINOFLUORESCEIN

- (hexadecanoyl)aminofluorescein

- 5-(N-HEXADECANOYL)AMINOFLUORESCEIN

- H 110

- N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)hexadecanaMide

- CS-0137546

- 73024-80-3

- AFC16

- SCHEMBL702075

- DTXSID60993787

- FT-0620444

- N-(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)hexadecanimidic acid

- 2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate

- N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)hexadecanamide

- N-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)palmitamide

- MFCD00134895

- Hexadecanamide, N-(3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-5-yl)-

- 5-(N-Hexadecanoyl)aminofluoroscein

- HAF [5-Hexadecanoylaminofluorescein]

- N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)hexadecanamide; H 110;

-

- MDL: MFCD00134895

- インチ: InChI=1S/C36H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(40)37-25-16-19-29-28(22-25)35(41)43-36(29)30-20-17-26(38)23-32(30)42-33-24-27(39)18-21-31(33)36/h16-24,38-39H,2-15H2,1H3,(H,37,40)

- InChIKey: QWSRVJGBAIRGMP-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

計算された属性

- せいみつぶんしりょう: 585.30900

- どういたいしつりょう: 585.30903809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 43

- 回転可能化学結合数: 15

- 複雑さ: 869

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 15

- 疎水性パラメータ計算基準値(XlogP): 9.9

- トポロジー分子極性表面積: 105Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 。

- PSA: 105.09000

- LogP: 9.15860

- ようかいせい: 。

5-(Hexadecanoylamino)fluorescein 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB470979-250mg |

5-Hexadecanoylaminofluorescein, 97%; . |

73024-80-3 | 97% | 250mg |

€499.40 | 2025-02-20 | |

| A2B Chem LLC | AE07655-250mg |

2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate |

73024-80-3 | 250mg |

$690.00 | 2024-04-19 | ||

| A2B Chem LLC | AE07655-50mg |

2-[butyl(3-methylphenyl)amino]ethyl(3,4-dichlorophenyl)carbamate |

73024-80-3 | 50mg |

$232.00 | 2024-04-19 | ||

| TRC | H290990-1g |

5-(Hexadecanoylamino)fluorescein |

73024-80-3 | 1g |

$ 1453.00 | 2023-09-07 | ||

| TRC | H290990-100mg |

5-(Hexadecanoylamino)fluorescein |

73024-80-3 | 100mg |

$ 187.00 | 2023-09-07 | ||

| abcr | AB470979-50 mg |

5-Hexadecanoylaminofluorescein, 97%; . |

73024-80-3 | 97% | 50mg |

€125.40 | 2023-07-18 | |

| abcr | AB470979-50mg |

5-Hexadecanoylaminofluorescein, 97%; . |

73024-80-3 | 97% | 50mg |

€125.40 | 2025-02-20 | |

| abcr | AB470979-250 mg |

5-Hexadecanoylaminofluorescein, 97%; . |

73024-80-3 | 97% | 250MG |

€499.40 | 2023-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208186-50mg |

5-Hexadecanoylaminofluorescein |

73024-80-3 | 98% | 50mg |

¥1428.00 | 2024-07-28 |

5-(Hexadecanoylamino)fluorescein 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

73024-80-3 (5-(Hexadecanoylamino)fluorescein) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 57707-64-9(2-azidoacetonitrile)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 307-59-5(perfluorododecane)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 855474-56-5(butyl(hexan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73024-80-3)5-(Hexadecanoylamino)fluorescein

清らかである:99%

はかる:100mg

価格 ($):284.0